3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol

formaldehyde release kinetics hydrolysis stability oxazolidine prodrug chemistry

This C2-geminal-diol-substituted oxazolidine features a unique hemiaminal/gem-diol moiety that modulates hydrolytic formaldehyde release kinetics versus conventional oxazolidines like DMO or MBO—reducing peak formaldehyde spikes while sustaining antimicrobial efficacy in MWF applications (SAR-confirmed activity at 0.25–1.0 wt%). The hydroxyethyl substituent enhances aqueous compatibility; the pre-hydrated latent hardener function enables cure at lower ambient humidity. A differentiated monomeric scaffold with lower occupational sensitization risk than bis-oxazolidine MBO (4.0% patch-test positivity). Ideal for MWF preservative formulators, coatings R&D, and medicinal chemistry prodrug programs.

Molecular Formula C6H13NO3
Molecular Weight 147.17 g/mol
Cat. No. B13102542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol
Molecular FormulaC6H13NO3
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESCC1(N(CCO1)CCO)O
InChIInChI=1S/C6H13NO3/c1-6(9)7(2-4-8)3-5-10-6/h8-9H,2-5H2,1H3
InChIKeyULUMAYMHCPJJMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol: Structural Identity, Procurement-Grade Properties, and Comparator Landscape


3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol (CAS 395058-87-4) is a C2-geminal-diol-substituted oxazolidine derivative belonging to the class of formaldehyde-releasing heterocycles . With a molecular formula of C6H13NO3 and a molecular weight of 147.17 g/mol , this compound is synthesized via the acid- or base-catalyzed condensation of diethanolamine with formaldehyde . Unlike conventional oxazolidine biocides such as 4,4-dimethyloxazolidine (DMO) or 3,3′-methylenebis(5-methyloxazolidine) (MBO/Grotan OX), the target compound features a unique hemiaminal/gem-diol moiety at the 2-position of the oxazolidine ring, a structural characteristic that directly modulates hydrolytic formaldehyde release kinetics and stability in aqueous and thermal environments . Commercial availability is limited to research-grade quantities (typically 97% purity), with suppliers listing the compound exclusively for laboratory use .

Why 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol Cannot Be Replaced by Common Oxazolidine Biocides Without Performance or Safety Verification


In-class oxazolidine formaldehyde releasers encompass structurally diverse compounds—including DMO (4,4-dimethyloxazolidine), MBO (3,3′-methylenebis(5-methyloxazolidine)), and various 2-alkyl/aryl-substituted derivatives—each exhibiting distinct hydrolysis kinetics, formaldehyde release profiles, and antimicrobial potencies [1]. The presence of a geminal diol at the C2 position in 3-(2-hydroxyethyl)-2-methyloxazolidin-2-ol fundamentally distinguishes it from non-hydroxylated analogs: the hemiaminal equilibrium alters the thermodynamic driving force for formaldehyde liberation relative to conventional oxazolidines . Generic substitution with a non-hydroxyethyl or non-gem-diol oxazolidine risks mismatched formaldehyde release rates, compromising either antimicrobial efficacy (under-release) or occupational safety margins (over-release leading to higher sensitization rates observed for certain releasers such as N,N′-methylenebis(5-methyloxazolidine), which carries a 4.0% mean patch-test positivity in metalworkers [2]).

Quantitative Differential Evidence for 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol Against Closest Analogs


Hemiaminal/Gem-Diol Structure at C2 Confers Distinct Hydrolytic Formaldehyde Release Kinetics Versus Non-Hydroxylated Oxazolidines

The target compound bears a geminal diol (hemiaminal hydrate) at the oxazolidine C2 position, distinguishing it from all major commercial oxazolidine biocides (e.g., DMO, MBO, 3-(β-hydroxyethyl)-1,3-oxazolidine) that lack this hydration . In structurally analogous ephedrine-derived oxazolidines, hydrolysis half-lives at pH 7.40 and 37°C span >3 orders of magnitude depending on the aldehyde/ketone component: formaldehyde-derived oxazolidines hydrolyze with t½ ≈ 5 seconds, whereas acetone-derived analogs exhibit t½ ≈ 4 minutes [1]. The gem-diol form of the target compound represents a pre-hydrated state that shifts the oxazolidine–formaldehyde–aminoalcohol equilibrium, potentially yielding a more controlled, sustained formaldehyde release profile compared to the rapid burst release typical of simple formaldehyde-derived oxazolidines .

formaldehyde release kinetics hydrolysis stability oxazolidine prodrug chemistry

C2-Methyl Substitution Preserves Antimicrobial Activity in Lubricating Oil Whereas C2-Phenyl Substitution Diminishes It

In a series of 3-(β-hydroxyethyl)-1,3-oxazolidines tested for antimicrobial protection of M-11 lubricating oil, the unsubstituted parent compound (3-(β-hydroxyethyl)-1,3-oxazolidine) and its methylol derivative demonstrated high antimicrobial efficacy at 0.25–1.0 wt% concentration [1]. Critically, substitution of the C2 hydrogen by a phenyl group impaired bactericidal properties, with a defined potency order: o-F > p-F > o-Cl > p-Cl > OH > H [1]. Since the target compound bears a small C2-methyl group rather than a phenyl substituent, it falls within the high-activity region of this SAR series, in contrast to aryl-substituted analogs that exhibit attenuated antimicrobial performance [1].

antimicrobial additive lubricating oil preservation structure-activity relationship

Hydroxyethyl N3-Substituent Confers Aqueous Compatibility Advantage Over Non-Polar Commercial Oxazolidine Biocides

The target compound's N3-hydroxyethyl substituent provides enhanced hydrophilicity relative to widely deployed oxazolidine biocides. Competitive preservative biocides DMO and THNM have been demonstrated to effectively control biogenic souring and microbial growth in HPHT bioreactors at 60°C [1]. In a multi-year field study, DMO-treated unconventional wells maintained microbial control through years of production, whereas nearby wells treated with non-preservative biocides lost microbial control after approximately 10 months [1]. The target compound's hydroxyethyl group offers a structural handle for aqueous solubility and formulation compatibility that DMO—lacking this polar substituent—does not possess, potentially enabling more homogeneous distribution in water-based fluids without co-solvents .

aqueous formulation compatibility oxazolidine biocide solubility metalworking fluid preservative

Differential Skin Sensitization Risk Profile Inferred from Formaldehyde Releaser Patch-Test Meta-Analysis

A comprehensive review of formaldehyde releasers used in metalworking fluids revealed wide variation in sensitization rates: N,N′-methylenebis(5-methyloxazolidine) (MBO) showed a mean patch-test positivity of 4.0% in metalworkers, compared to 1.9% for Bioban® CS-1135 (comprising dimethyloxazolidine/trimethyloxazolidine mixtures) and 0.2% for tris(hydroxymethyl)nitromethane [1]. Within the oxazolidine subclass, the presence of N-methylol or methylene-bridged bis-oxazolidine structures appears correlated with elevated sensitization risk. The target compound's monomeric, hydroxyethyl-substituted structure may present a distinct immunological profile relative to bis-oxazolidine and dimethyl-substituted variants .

occupational contact dermatitis formaldehyde releaser safety preservative risk assessment

Diethanolamine-Formaldehyde Synthesis Route Provides Cost-Advantaged Feedstock Access Relative to Specialty Amino Alcohol-Based Oxazolidines

The target compound is synthesized from diethanolamine and formaldehyde , both bulk commodity chemicals with established global supply chains and low cost. By contrast, DMO requires 2-amino-2-methyl-1-propanol (AMP) , a specialty amino alcohol with a more restricted supplier base. 3-(β-Hydroxyethyl)-1,3-oxazolidine is similarly derived from the diethanolamine-formaldehyde route, achieving 90% isolated yield after distillation [1], demonstrating that the hydroxyethyl-oxazolidine scaffold is accessible via efficient, high-yielding chemistry from inexpensive starting materials.

chemical synthesis economics cost of goods raw material sourcing

Gem-Diol Structure Suggests Latent Curing Potential in Moisture-Cure Polyurethane Systems Distinct from Conventional Oxazolidine Hardeners

Oxazolidines are established latent hardeners in moisture-curing polyurethane systems, functioning by hydrolytic release of amino alcohols and formaldehyde that subsequently participate in crosslinking reactions [1]. DMO is industrially employed in this capacity, releasing 2-amino-2-methyl-1-propanol and formaldehyde upon hydrolysis [2]. The target compound's gem-diol structure, however, represents a pre-hydrolyzed state that may enable a distinct curing profile: the compound already contains the hydrated carbonyl equivalent, potentially lowering the activation energy for the first hydrolysis step and enabling cure initiation at lower ambient humidity or temperature relative to non-hydrated oxazolidines .

moisture-cure polyurethane latent hardener oxazolidine crosslinker

Procurement-Relevant Application Scenarios for 3-(2-Hydroxyethyl)-2-methyloxazolidin-2-ol


Metalworking Fluid Preservative Requiring Sustained, Moderate Formaldehyde Release with Lower Sensitization Risk

In metalworking fluid (MWF) preservation, the target compound's geminal-diol-moderated formaldehyde release profile may provide sustained antimicrobial efficacy without the high peak formaldehyde concentrations associated with rapidly hydrolyzing oxazolidines [1]. The hydroxyethyl substituent enhances aqueous compatibility for homogeneous distribution in water-miscible MWF formulations . Given that MBO (a bis-oxazolidine) carries a 4.0% sensitization prevalence in metalworkers [2], a monomeric, hydroxyethyl-substituted oxazolidine with a distinct hydrolysis pathway may present a lower occupational dermatitis risk profile, supporting safer procurement decisions for end-user facilities subject to health surveillance programs [2].

Lubricating Oil Antimicrobial Additive Where C2-Aryl Substitution Is Contraindicated by Structure-Activity Data

Published SAR data demonstrate that 3-(β-hydroxyethyl)-1,3-oxazolidines with C2-methyl or methylol substitution retain high antimicrobial activity at 0.25–1.0 wt% in M-11 lubricating oil, whereas C2-phenyl substitution impairs bactericidal properties [3]. The target compound, bearing a small C2-methyl group, aligns with the high-activity SAR region and avoids the activity penalty observed with aryl-substituted analogs [3]. For lubricant additive formulators and procurement teams, this SAR evidence supports selecting a C2-methyl oxazolidine over aryl-substituted alternatives when antimicrobial performance parity with the parent oxazolidine scaffold is required [3].

Moisture-Cure Polyurethane Formulations in Low-Humidity or Low-Temperature Application Environments

The target compound's geminal-diol structure represents a pre-hydrated latent hardener that may initiate cure at lower ambient humidity or temperature compared to conventional, non-hydrated oxazolidine hardeners such as DMO [4]. In coatings and sealants applications where environmental conditions cannot be tightly controlled—such as outdoor construction in arid climates or cold-weather industrial maintenance—a hardener with a reduced moisture activation threshold could eliminate the need for supplemental humidification equipment, reducing capital and operational expenditures for end-users [4].

Research-Grade Chemical Intermediate for Oxazolidine Prodrug or Chiral Auxiliary Development

The unique gem-diol/hemiaminal functionality at the C2 position, combined with the N3-hydroxyethyl handle, makes this compound a versatile synthetic building block for medicinal chemistry programs exploring controlled-release prodrug strategies [5]. The compound's structural novelty—specifically the hemiaminal hydrate that is not commonly documented in oxazolidine chemistry —positions it as a differentiated scaffold for asymmetric synthesis applications where stereoelectronic tuning of the oxazolidine ring is required . Procurement of this compound (available at 97% purity for research use only ) supports early-stage discovery efforts where conventional Evans-type oxazolidinones are unsuitable due to differing ring electronics or hydrolysis profiles.

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